molecular formula C9H9ClO2 B156443 3-(2-Chlorophenyl)propionic acid CAS No. 1643-28-3

3-(2-Chlorophenyl)propionic acid

Cat. No.: B156443
CAS No.: 1643-28-3
M. Wt: 184.62 g/mol
InChI Key: KZMDFTFGWIVSNQ-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)propionic acid is an organic compound with the molecular formula C9H9ClO2. It is a derivative of propionic acid where a chlorophenyl group is attached to the third carbon of the propionic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

3-(2-Chlorophenyl)propionic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

The safety data sheet for “3-(2-Chlorophenyl)propionic acid” indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid contact with skin and eyes . Use of personal protective equipment is advised .

Biochemical Analysis

Biochemical Properties

Propionic acid, a related compound, is known to be involved in various metabolic processes

Cellular Effects

Propionic acid, a related compound, has been shown to disrupt endocytosis, cell cycle, and cellular homeostasis . It is possible that 3-(2-Chlorophenyl)propionic acid may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

Propionic acid, a related compound, is known to be involved in various metabolic pathways . It is possible that this compound may interact with similar enzymes or cofactors, and may have effects on metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(2-Chlorophenyl)propionic acid can be synthesized through several methods. One common method involves the reaction of 2-chlorobenzyl chloride with malonic acid in the presence of sodium ethoxide, followed by decarboxylation . Another method includes the Friedel-Crafts alkylation of benzene with 3-chloropropionic acid in the presence of aluminum chloride as a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chlorophenyl)propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-(2-Chlorophenyl)propionic acid is unique due to the position of the chlorine atom on the ortho position of the phenyl ring, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s properties and applications compared to its isomers .

Properties

IUPAC Name

3-(2-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMDFTFGWIVSNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167741
Record name Benzenepropanoic acid, 2-chloro-
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1643-28-3
Record name Benzenepropanoic acid, 2-chloro-
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Record name 1643-28-3
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Record name Benzenepropanoic acid, 2-chloro-
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Record name 1643-28-3
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Synthesis routes and methods I

Procedure details

To a 50 liter flask was added diethyl o-chlorobenzylmalonate (6067 g, 21.31 mol), glacial acetic acid (1090 mL), and concentrated hydrochloric acid (16,000 mL). The reaction was then heated at reflux for 21 hours and 13 minutes. Additional concentrated hydrochloric acid (1840 mL, 5520 mL total) was added at 3.5, 13.5, and 17 hours into the reflux. The reaction was cooled to 0°±2° C. and the resulting solid was collected by suction filtration and washed with water (4L). The solid was suspended in water (8L) and the slurry was stirred for five minutes. The solid was collected by suction filtration and washed with water (20L). The filtrate was pH 2 and tested positive for chlorine. The solid was then washed seven times in the following manner; the solid was suspended in water (8L) and stirred for approximately ten minutes. The solid was collected by suction filtration and washed with water (4L). The filtrate was tested for chloride ion and the pH was recorded. The final filtrate was pH 4.5-5 and tested negative to the presence of chloride ion. A total of 100 liters of water was used to wash the solid. The solid was dried under vacuum at 35°±3° C. for 70 hours to give crude β-2-chlorophenylpropionic acid (3653 g, 93.4%) as a white solid.
Quantity
6067 g
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reactant
Reaction Step One
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0 (± 1) mol
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1090 mL
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1840 mL
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Synthesis routes and methods II

Procedure details

A solution of 171.0 g (2.51 mol) of sodium ethoxide in ethanol is admixed with 149.2 g (932 mmol) of diethyl malonate. 50.0 g (311 mmol) of 2-chlorobenzyl chloride are added to this reaction mixture, and after the addition is complete the reaction mixture is refluxed for three hours. After cooling to room temperature, 480 g (1.71 mol) of a KOH solution are added and the mixture is subsequently refluxed for another hour. The ethanol is then distilled off and the residue is subjected to an aqueous work-up and extracted three times with 100 ml each time of diethyl ether. The organic phase is discarded and the aqueous phase is brought to a pH of 1 using concentrated HCl. The mixture is subsequently extracted three times with 100 ml each time of diethyl ether. The combined organic phases are washed with 100 ml of water and then with 100 ml of a saturated NaCl solution.
Quantity
171 g
Type
reactant
Reaction Step One
Quantity
149.2 g
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reactant
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50 g
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reactant
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480 g
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Synthesis routes and methods III

Procedure details

3-(2-chloro-phenyl)-acrylic acid (10.00 g, 55.00 mmol) in THF was mixed with Rh/Al2O3 (500 mg) and hydrogenated for 14 hours. The reaction mixture was filtered through celite and the filtrate was concentrated to give 3-(2-chloro-phenyl)-propionic acid. 3-(2-chloro-phenyl)-propionic acid (10.0 g, 43.70 mmol) was then reacted with SOCl2 (6.00 mL, 82.26 mmol) and AlCl3 (8.00 g, 60.00 mmol) according to the protocols as outlined in general procedure C to afford the title chloroindanone. iv Berrier, C.; Gesson, J. P.; Jacquesy, J. C.; Renoux, A. Tetrahedron 1984, 40, 4973-4980.
Quantity
10 g
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500 mg
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Synthesis routes and methods IV

Procedure details

2-Chlorocinnamic acid (26 g) (ex Aldrich) in glacial acetic acid (250 ml) was subjected to hydrogenation at 45 psi in the presence of 10% palladium/charcoal. Conventional work-up gave 3-(2-chlorophenyl)propanoic acid (26.3 g) which was added to polyphosphoric acid (220 g) at 80° under nitrogen. After stirring for 2 hours at 80° the mixture was allowed to cool and added to water, ether extraction and conventional work up gave 4-chloroindan-1-one as a brown solid (10 g).
Quantity
26 g
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reactant
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Quantity
250 mL
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

Methyl 3-(2-chlorophenyl)propionate was refluxed in 10% aqueous sodium hydroxide (1 l.) for two hours and the reaction mixture was cooled, acidified and filtered. The filter cake was dissolved in hot aqueous sodium bicarbonate and filtered. The filtrate was acidified and filtered to yield 3-(2-chlorophenyl)propionic acid.
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0 (± 1) mol
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1 L
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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